2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCQYZGFGHGVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-42-8 | |
| Record name | 2-(dimethyl-1,2-oxazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Dimethyl 1,2 Oxazol 4 Yl Acetonitrile and Its Precursors
Foundational Strategies for Oxazole (B20620) Ring Construction
The construction of the oxazole ring can be achieved through a variety of synthetic strategies, ranging from classical name reactions to modern catalytic systems. These methods offer diverse pathways to functionalized oxazoles from readily available acyclic or cyclic precursors. researchgate.net
Classical methods for oxazole synthesis have been established for over a century and remain fundamental in organic synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of 2-acylaminoketones to yield 2,5-disubstituted oxazoles. pharmaguideline.comacs.org Another cornerstone method is the Fischer oxazole synthesis, which employs cyanohydrins and aldehydes as starting materials. researchgate.net
A widely utilized contemporary method is the Van Leusen oxazole synthesis, which forms 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govmdpi.com This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov Other notable methods include the reaction of α-haloketones with primary amides or formamide. pharmaguideline.comwikipedia.org
Modern advancements have expanded the toolbox for oxazole formation. For example, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, using a triflylpyridinium reagent to activate the carboxylic acid in situ for reaction with isocyanides. nih.gov This approach demonstrates broad substrate scope and good functional group tolerance. nih.gov
| Reaction Name | Starting Materials | Key Features | Typical Substitution Pattern |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Cyclodehydration reaction | 2,5-Disubstituted |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Classical approach | Varies |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition; mild, one-pot reaction | 5-Substituted |
| Reaction from α-Haloketones | α-Haloketones, Primary amides/Formamide | Versatile and common method | Polysubstituted |
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like substituted oxazoles. researchgate.net An iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones. acs.org This metal-free process is practical and demonstrates excellent functional group compatibility. acs.org
Radical cascade strategies have also emerged as powerful tools. One such approach enables the synthesis of oxazoles from alcohols and nitriles via a tandem hydrogen atom transfer (HAT) process. researchgate.net This method involves a double C-H oxidation facilitated by in situ generated radicals. researchgate.net Another innovative cascade process involves the reaction of vinyliminophosphoranes with acyl chlorides, which unexpectedly yields 2,4,5-trisubstituted oxazoles in a one-pot fashion. organic-chemistry.org Furthermore, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines provides a sustainable route to substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org
Both metal-catalyzed and metal-free strategies have been extensively developed for oxazole synthesis, each with distinct advantages. rsc.org
Metal-Catalyzed Synthesis: Transition metals like palladium, copper, and gold are effective catalysts for oxazole formation. Palladium-catalyzed cross-coupling reactions have been used to achieve direct arylation of the oxazole ring at both C-2 and C-5 positions with high regioselectivity. organic-chemistry.org A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds where water serves as the oxygen source. rsc.org Copper-catalyzed methods are also prevalent, including an aerobic oxidative dehydrogenative annulation of amines, alkynes, and O2 to provide trisubstituted oxazoles. organic-chemistry.org Gold catalysis enables the synthesis of 2,5-disubstituted oxazoles from terminal alkynes and nitriles through a [2+2+1] annulation. organic-chemistry.org
Transition-Metal-Free Synthesis: Growing interest in sustainable chemistry has spurred the development of transition-metal-free methods to avoid the cost, toxicity, and potential product contamination associated with heavy metals. rsc.orgresearchgate.net Iodine-mediated reactions are a prominent example, such as the t-BuOOH/I2-mediated domino oxidative cyclization for preparing polysubstituted oxazoles. organic-chemistry.org A recently developed strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines, which proceeds under metal-free conditions via C–O bond cleavage and subsequent C–N and C–O bond formation in one pot. rsc.org Additionally, photocatalysis using organic dyes or visible light offers a green alternative; for instance, substituted oxazoles can be synthesized from α-bromoketones and benzylamines at room temperature using [Ru(bpy)3]Cl2 as a photocatalyst. organic-chemistry.org
| Approach | Catalyst/Reagent Examples | Key Advantages | Representative Reaction |
|---|---|---|---|
| Metal-Catalyzed | Palladium, Copper, Gold, Rhodium | High efficiency, high regioselectivity, broad scope | Pd-catalyzed direct arylation of oxazole core |
| Transition-Metal-Free | Iodine, Bases (e.g., Cs2CO3), Photoredox catalysts | Avoids metal toxicity, often milder conditions, sustainable | Iodine-catalyzed tandem oxidative cyclization |
Specialized Synthetic Routes to 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile
Synthesizing the target molecule requires specific methodologies that can control the placement of both the acetonitrile (B52724) group at the C4 position and the two methyl groups on the oxazole ring.
The introduction of a substituent at the C4 position of the oxazole ring can be challenging, as electrophilic substitution typically favors the C5 position. wikipedia.org Therefore, constructing the ring with the desired C4-substituent already incorporated into one of the precursors is a common strategy.
A highly relevant and modern approach is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile. organic-chemistry.orgacs.org In this method, acetonitrile serves as both the solvent and a reactant. The reaction is proposed to proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgresearchgate.net Critically, mechanistic studies have shown that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone, which ultimately forms the C4-C5 bond of the oxazole and incorporates the acetonitrile moiety at the C4-position (via the original methyl group of acetonitrile). organic-chemistry.orgresearchgate.net This oxidant-free electrochemical method is efficient and has a broad substrate scope. acs.org
Another targeted approach involves the use of isocyanides. A one-pot synthesis of 4-cyanooxazoles can be achieved through a TMSOTf-promoted reaction of aldehydes with tert-butyl isocyanide. organic-chemistry.org While this introduces a cyano group directly, it provides a functional handle that could potentially be homologated to an acetonitrile group in a subsequent step.
The regioselective placement of two methyl groups on the oxazole ring is dictated by the choice of starting materials. The final substitution pattern of the oxazole is a direct reflection of the structure of the acyclic precursors used in the cyclization reaction.
To synthesize a dimethyl-substituted oxazole, one must start with precursors that contain the methyl groups in the desired relative positions. For instance, in the context of the electrochemical synthesis from ketones and acetonitrile, using a dimethyl-substituted ketone would directly lead to a dimethyl-oxazole product. organic-chemistry.org For example, to achieve a 2,5-dimethyl-4-acetonitrileoxazole, one could theoretically start with a methyl ketone (for the C2-methyl group) and a precursor that provides an α-amino ketone fragment with a methyl group at the appropriate position (for the C5-methyl group). The precise placement of the dimethyl groups (e.g., 2,5-dimethyl vs. 4,5-dimethyl) would depend entirely on the specific structure of the ketone and amine precursors used in the chosen synthetic route.
An efficient protocol for the regioselective synthesis of 2,4-disubstituted oxazoles has been reported via an annulation of ketones, DMSO (as an oxygen donor), and ammonium (B1175870) persulfate. researchgate.net By carefully selecting a ketone that already contains a methyl group, one could control the substitution at one of the positions. Combining such a strategy with a precursor that introduces the second methyl group would be a plausible route toward the desired dimethylated core structure.
Electrochemical and Photochemical Synthesis Approaches
Modern synthetic chemistry increasingly explores electrochemical and photochemical methods as powerful alternatives to traditional synthesis, offering unique reactivity and often milder reaction conditions.
Electrochemical Synthesis
Electrosynthesis provides an efficient and environmentally friendly route for constructing oxazole rings. A notable strategy involves the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile. organic-chemistry.orgresearchgate.net This method operates at room temperature and avoids the need for external chemical oxidants. organic-chemistry.orgresearchgate.net The reaction mechanism is proposed to proceed through a Ritter-type reaction followed by oxidative cyclization, where acetonitrile serves as both a reactant and the solvent. organic-chemistry.orgresearchgate.net
Key to this process is the use of trifluoroacetic anhydride (B1165640) (TFAA) as a ketone activator. researchgate.net Optimization studies have demonstrated that yields can be significantly high, with specific conditions leading to up to 80-93% yield. organic-chemistry.orgresearchgate.net The process shows a broad substrate scope, tolerating various functional groups. researchgate.net Mechanistic investigations, supported by X-ray crystallographic analysis, confirm that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon. organic-chemistry.orgresearchgate.net This electrochemical approach is considered a green and mild alternative for synthesizing the oxazole core, which is crucial in various chemical industries. organic-chemistry.org
Table 1: Optimized Conditions for Electrochemical Oxazole Synthesis
| Parameter | Condition |
|---|---|
| Electrodes | Carbon Felt |
| Cell Setup | Divided Cell |
| Ketone Activator | Trifluoroacetic Anhydride (TFAA) |
| Solvent/Reactant | Acetonitrile |
| Supporting Electrolyte | KI |
| Base | KHCO3 |
| Temperature | Room Temperature |
| Yield | Up to 93% researchgate.net |
Photochemical Synthesis
While direct photochemical synthesis of this compound is not extensively documented, photochemical reactions are widely used to construct other nitrogen-containing heterocycles and to modify related structures. For instance, a photochemical method has been reported for the synthesis of 1,2,4-triazoles where photoexcitation of azodicarboxylates leads to a triplet species that reacts with diazoalkanes, ultimately forming the triazole ring via cycloaddition with organic nitriles. rsc.org
In other applications, photochemical conversions utilize acetonitrile as a solvent. The synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide is achieved through photochemical conversion in an acetonitrile solution using a commercial blue LED. chemrxiv.org These examples highlight the potential of photochemistry in reactions involving the cyano group and in the formation of heterocyclic systems, suggesting plausible future pathways for the synthesis of oxazole acetonitriles.
Sustainable and Advanced Synthetic Techniques
The synthesis of oxazole derivatives is increasingly benefiting from sustainable and advanced techniques that align with the principles of green chemistry and process intensification.
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comresearchgate.net Several green approaches have been successfully applied to the synthesis of oxazoles. ijpsonline.com
Microwave-Assisted Synthesis : This technique uses microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.gov
Ultrasound-Mediated Synthesis (Sonochemistry) : The application of ultrasonic irradiation can accelerate chemical reactions by generating high-energy intermediates through acoustic cavitation. nih.govnih.gov This method is considered eco-friendly due to its energy conservation and waste minimization. nih.gov Sonochemistry has been shown to improve outcomes in the synthesis of important heterocycles like oxazoles. nih.gov
Use of Greener Solvents : The replacement of volatile and toxic organic solvents is a key principle of green chemistry. Ionic liquids and deep-eutectic solvents have been employed in oxazole synthesis. ijpsonline.com For example, a one-pot van Leusen synthesis of oxazoles has been performed in an ionic liquid that could be reused multiple times without a significant loss in product yield. ijpsonline.com
Catalysis : The use of efficient catalysts can reduce energy consumption and the formation of byproducts. Various catalytic systems, including metal-free approaches, have been developed for oxazole synthesis. ijpsonline.com
Table 2: Overview of Green Synthetic Approaches for Oxazole Synthesis
| Technique | Advantages | Reference |
|---|---|---|
| Microwave Irradiation | Increased reaction rates, enhanced yields, cleaner reactions. | nih.gov |
| Sonochemistry | Accelerated reactions, energy conservation, waste minimization. | nih.govnih.gov |
| Ionic Liquids | Recyclable solvent systems, reduced use of volatile organic compounds. | ijpsonline.com |
| Catalysis | Improved efficiency, reduced byproducts, lower energy consumption. | ijpsonline.com |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). nih.govajinomoto.com This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product quality. ajinomoto.com
The modular nature of flow chemistry systems allows for the coupling of multiple reaction and purification steps into a single, seamless process. uc.pt This "telescoped" approach reduces manual handling, work-up time, and the need for isolating hazardous intermediates. nih.govnih.gov For example, flow technologies have been used to synthesize the bisoxazole core of certain marine natural products, avoiding laborious batch protocols and purification steps by using polymer-supported reagents. nih.gov
Key benefits of continuous processing include:
Enhanced Safety : Small reactor volumes minimize the risk associated with handling hazardous reagents and performing highly exothermic reactions. ajinomoto.comd-nb.info
Scalability : Scaling up production is straightforward, often by running the system for a longer duration or by parallelizing reactors, which facilitates the transition from laboratory research to industrial production. ajinomoto.com
Reproducibility and Control : Precise control over reaction conditions ensures high reproducibility and product consistency. uc.pt
Flow chemistry has been successfully applied to the synthesis of various heterocycles, demonstrating its potential for the efficient and safe production of oxazole-containing molecules like this compound. nih.govuc.pt
Derivatization Reactions of this compound
The structural modification of this compound can be approached by targeting either the acetonitrile side chain or the oxazole ring itself, allowing for the synthesis of a diverse range of derivatives.
The acetonitrile group is a versatile functional handle that can be converted into various other functionalities. These transformations allow for the elaboration of the side chain, which is a common strategy in medicinal chemistry to modulate the properties of a lead compound.
Potential transformations of the nitrile group include:
Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (2-(dimethyl-1,2-oxazol-4-yl)acetic acid), or an amide, (2-(dimethyl-1,2-oxazol-4-yl)acetamide).
Reduction : The nitrile can be reduced to a primary amine, (2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine), using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Cycloaddition Reactions : The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.
These transformations are fundamental in organic synthesis and have been applied to various heterocyclic acetonitriles to create libraries of new compounds for biological screening. researchgate.net
The oxazole ring itself can undergo substitution reactions, although its aromaticity is less pronounced than that of benzene. clockss.org The reactivity of the ring is influenced by the existing substituents.
Electrophilic Aromatic Substitution : The oxazole ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, substitution can occur, typically at the C5 position, especially when activated by electron-donating groups. wikipedia.org
Nucleophilic Substitution : Nucleophilic substitution reactions on the oxazole ring are rare unless a good leaving group, such as a halogen, is present. semanticscholar.org The reactivity order for substitution of halogens is generally C2 > C4 > C5. semanticscholar.org
Lithiation : Deprotonation of the oxazole ring can be achieved using strong bases. The most acidic proton is at the C2 position. wikipedia.org The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position.
Halogenation : The oxazole ring can be halogenated using reagents like N-Bromosuccinimide (NBS) to introduce bromine atoms, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. clockss.orgchemrxiv.org
These derivatization strategies provide comprehensive tools for modifying the core structure of this compound, enabling the exploration of its chemical space for various applications.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Characterization
Solvatochromic Investigations
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. An investigation into the solvatochromic behavior of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile would involve measuring its UV-Visible absorption spectrum in a series of solvents with varying polarities. This analysis helps in understanding the solute-solvent interactions and the change in dipole moment of the molecule upon electronic excitation.
A hypothetical study would involve dissolving the compound in solvents ranging from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile (B52724), DMSO) and polar protic (e.g., ethanol, methanol, water). The wavelength of maximum absorption (λmax) would be recorded for each solvent. A shift in λmax to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity indicates positive solvatochromism, while a shift to shorter wavelengths (a hypsochromic or blue shift) indicates negative solvatochromism. The data would typically be presented in a table format.
Table 1: Hypothetical Solvatochromic Data for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile No experimental data is available for this compound. The table below is for illustrative purposes only.
| Solvent | Solvent Polarity (ET(30) kcal/mol) | λmax (nm) |
|---|---|---|
| Hexane | 31.0 | Data Not Available |
| Toluene | 33.9 | Data Not Available |
| Acetone | 42.2 | Data Not Available |
| Acetonitrile | 45.6 | Data Not Available |
| Ethanol | 51.9 | Data Not Available |
| Methanol | 55.4 | Data Not Available |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile (molecular formula: C₇H₈N₂O), high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming its elemental composition.
Electron ionization (EI) mass spectrometry would be used to analyze the compound's fragmentation pattern. This pattern provides a molecular fingerprint that is valuable for structural elucidation. The molecule would be expected to produce a molecular ion peak [M]⁺ corresponding to its molecular weight, followed by a series of fragment ions resulting from the cleavage of specific bonds. Likely fragmentation pathways would involve the loss of methyl groups, cleavage of the acetonitrile side chain, and fragmentation of the isoxazole (B147169) ring.
Table 2: Predicted Mass Spectrometry Data for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile No experimental fragmentation data is available. The table presents theoretically plausible fragments.
| m/z | Proposed Fragment Ion | Structural Assignment |
|---|---|---|
| 136 | [C₇H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 121 | [M - CH₃]⁺ | Loss of a methyl group |
| 96 | [M - CH₂CN]⁺ | Loss of the acetonitrile group |
| Data Not Available | - | Further fragmentation data not available |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile, a single crystal of suitable size and quality would need to be grown.
The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for the closely related compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine has been reported, this data is for a significantly different and more complex molecule.
Table 3: Required Crystallographic Parameters for Structural Determination No experimental crystallographic data is available for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile.
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Data Not Available |
| Space Group | The symmetry of the crystal structure | Data Not Available |
| a, b, c (Å) | Unit cell dimensions | Data Not Available |
| α, β, γ (°) | Unit cell angles | Data Not Available |
| Volume (ų) | Volume of the unit cell | Data Not Available |
| Z | Number of molecules per unit cell | Data Not Available |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to construct a detailed article on the mechanistic organic chemistry of 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile that adheres to the requested outline.
While general reactions of the acetonitrile functional group and the synthesis of various isoxazole derivatives are documented, detailed mechanistic studies for this particular compound, as required by the specific subsections of the user's request, have not been published. Therefore, it is not possible to provide a scientifically accurate and authoritative article with the specified structure and content at this time.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate fundamental electronic properties. researchgate.netepstem.net
These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.
Table 1: Calculated Electronic Properties of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Data not available | B3LYP/6-311G(d,p) |
| LUMO Energy | Data not available | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Data not available | B3LYP/6-311G(d,p) |
| Dipole Moment | Data not available | B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the atomic motions, MD can explore the conformational landscape of flexible molecules like 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile. These simulations, often performed using force fields like AMBER or GROMOS, can reveal the preferred spatial arrangements of the molecule and the energetic barriers between different conformations. nih.gov
Analysis of the MD trajectory provides insights into the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, indicating the stability of the molecule and the flexibility of its different regions. ajchem-a.com Such studies are crucial for understanding how the molecule might interact with biological targets or other chemical species.
Theoretical Prediction of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile, theoretical IR, Raman, and NMR spectra can be calculated.
Vibrational frequencies (IR and Raman) are typically computed using DFT methods, and the results are often scaled to better match experimental spectra. epstem.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Vis absorption spectra. nih.gov
Table 2: Predicted Spectroscopic Data for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile
| Spectrum | Peak Position | Assignment |
|---|---|---|
| IR (cm⁻¹) | Data not available | C≡N stretch |
| ¹H NMR (ppm) | Data not available | CH₃ protons |
| ¹³C NMR (ppm) | Data not available | C≡N carbon |
Rational Design of New Synthetic Pathways
Computational chemistry offers tools to explore and design novel synthetic routes. By calculating the thermodynamics and kinetics of potential reaction steps, chemists can evaluate the feasibility of a proposed pathway before attempting it in the lab. This involves locating transition state structures and calculating activation energies for each elementary step.
For a molecule like 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile, computational methods could be used to investigate different strategies for forming the oxazole (B20620) ring or for introducing the acetonitrile (B52724) moiety. This rational design process can save significant time and resources by prioritizing the most promising synthetic strategies.
Structure-Reactivity Relationship Studies through Computational Methods
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity. chemrxiv.orgnih.gov In the context of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetonitrile, computational descriptors derived from quantum chemical calculations (e.g., atomic charges, HOMO/LUMO energies, dipole moment) can be used as variables in these models. chemrxiv.org
By analyzing a series of related oxazole derivatives, a QSRR model could predict the reactivity of new, unsynthesized compounds. This approach is instrumental in medicinal chemistry and materials science for screening large libraries of virtual compounds and identifying candidates with desired properties.
Broader Chemical Research Applications and Future Perspectives
Strategic Utility as a Versatile Synthetic Building Block
The inherent reactivity of the oxazole (B20620) ring and the acetonitrile (B52724) group makes 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile and its analogs highly valuable synthons in organic chemistry.
Precursor for Advanced Heterocyclic Frameworks
Oxazole and isoxazole (B147169) derivatives serve as key precursors in the synthesis of more complex heterocyclic systems. The isoxazole ring, for instance, can be readily transformed into other valuable functionalities. Under reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of β-enaminones, which are versatile intermediates for the synthesis of various heterocycles like pyrimidines, pyridines, and pyrroles. This strategic ring-opening provides a powerful tool for molecular diversification.
Furthermore, the acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to construct fused ring systems. This dual reactivity allows for a modular and efficient approach to the synthesis of diverse and complex molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Application in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a cornerstone of green and efficient chemistry. Acetonitrile derivatives, including those with oxazole moieties, are valuable components in various MCRs.
For example, the active methylene (B1212753) group of the acetonitrile can participate as a nucleophile in reactions like the Thorpe-Ziegler condensation or as a component in Ugi and Passerini reactions. The oxazole ring itself can also be constructed through multicomponent strategies, and subsequently, the acetonitrile functionality can be elaborated in further MCRs, showcasing the power of these compounds in building molecular complexity rapidly and efficiently.
Potential in Functional Materials Science, including Optical Applications
The unique electronic properties of the oxazole and isoxazole rings have led to their exploration in the field of functional materials science. Isoxazole derivatives, in particular, have been investigated for their potential in optical applications. scilit.com
Studies have shown that certain isoxazole-containing compounds exhibit interesting photophysical properties, including fluorescence and photochromism. scilit.combenthamdirect.com These properties are highly dependent on the substitution pattern of the isoxazole ring and the nature of the appended functional groups. The incorporation of an acetonitrile group can further modulate these electronic properties. Theoretical studies using density functional theory (DFT) have been employed to investigate the geometric, charge transport, and optoelectronic properties of isoxazole derivatives, suggesting their potential as hole transport materials in organic electronic devices.
The development of novel isoxazole acetonitrile derivatives could lead to new materials for applications such as:
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.
Dye-Sensitized Solar Cells (DSSCs): As sensitizers or components of the electrolyte. benthamdirect.com
Molecular Switches and Sensors: Leveraging their photochromic and fluorescent properties.
| Application Area | Relevant Property | Potential Role of Isoxazole Moiety |
|---|---|---|
| Organic Electronics | Charge Transport | Hole transport materials |
| Optoelectronics | Fluorescence, Photochromism | Emissive layers in OLEDs, molecular switches |
| Photovoltaics | Light Absorption, Electron Transfer | Sensitizers in Dye-Sensitized Solar Cells benthamdirect.com |
Advancements in Catalysis and Reaction Methodology Development
The oxazole and isoxazole motifs are not only synthetic targets but can also play a role in the development of new catalytic systems and reaction methodologies. The nitrogen atom in the oxazole ring can act as a ligand for metal catalysts, influencing their reactivity and selectivity.
Recent research has demonstrated the use of isoxazoles in ruthenium-catalyzed C-H olefination reactions, where the isoxazole can act as a nitrile synthon. rsc.org This highlights the potential for these heterocycles to participate in novel catalytic cycles and transformations.
Furthermore, the development of efficient synthetic routes to oxazole acetonitrile derivatives is an active area of research. researchgate.net This includes the exploration of novel catalytic methods for the construction of the oxazole ring and the introduction of the acetonitrile group. These advancements in synthetic methodology will undoubtedly expand the accessibility and utility of this class of compounds.
Emerging Research Directions for Oxazole Acetonitrile Derivatives in Chemical Innovation
The future of research on this compound and its derivatives is bright, with several exciting avenues for exploration:
Medicinal Chemistry: The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govwikipedia.org The unique combination of the dimethyl-1,2-oxazole and acetonitrile functionalities could lead to the discovery of novel bioactive molecules with potential applications in various therapeutic areas.
Agrochemicals: Isoxazole derivatives have also found applications as herbicides and pesticides. wikipedia.org Further investigation into the biological activity of new oxazole acetonitrile derivatives could yield novel crop protection agents.
Supramolecular Chemistry: The ability of the oxazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes these derivatives interesting candidates for the construction of self-assembling systems and functional supramolecular materials.
Flow Chemistry and Automated Synthesis: The development of robust and high-yielding synthetic routes to oxazole acetonitrile derivatives will facilitate their use in high-throughput screening and automated synthesis platforms, accelerating the discovery of new molecules with desired properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
